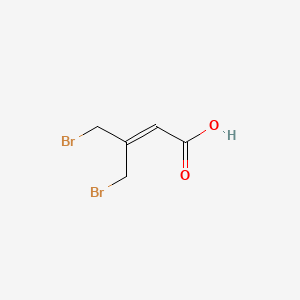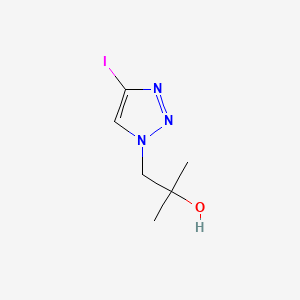
2-Fluoro-3-methoxybenzaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxybenzaldehyde hydrate is a fluorinated benzaldehyde derivative. It is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 3-position on the benzene ring, with an aldehyde functional group. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methoxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde . Another method includes the use of 2-fluoro-3-methoxybenzyl chloride, which undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methoxybenzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-methoxybenzoic acid.
Reduction: 2-Fluoro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methoxybenzaldehyde hydrate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Utilized in the synthesis of potential pharmaceutical compounds, including antihypertensive agents and anticancer drugs.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxybenzaldehyde hydrate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit protein kinases or other enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
2-Fluoro-3-methoxybenzaldehyde hydrate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C8H9FO3 |
|---|---|
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
2-fluoro-3-methoxybenzaldehyde;hydrate |
InChI |
InChI=1S/C8H7FO2.H2O/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-5H,1H3;1H2 |
InChI-Schlüssel |
AKTSWYRKULRTHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1F)C=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)


![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)




